![molecular formula C14H17FN2O3 B13687613 tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)
tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
Métodos De Preparación
The synthesis of tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate typically involves multistep organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-b]pyridine scaffold: This can be achieved through a multicomponent reaction involving 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, such as a gold complex and a chiral phosphoric acid.
Introduction of the spirocyclic azetidine ring: This step involves the cyclization of the intermediate product to form the spirocyclic structure.
Fluorination and tert-butyl protection:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Materials Science: The spirocyclic structure and fluorine atom make this compound a candidate for the development of advanced materials with specific properties.
Biological Studies: Researchers can use this compound to study its interactions with biological targets and its potential as a bioactive molecule.
Mecanismo De Acción
The mechanism by which tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions, while the fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3’-azetidine]-1’-carboxylate include other spirocyclic and fluorinated heterocycles. For example:
- tert-Butyl 3-oxo-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate
- 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one
These compounds share structural similarities but differ in specific functional groups and substituents, which can lead to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C14H17FN2O3 |
|---|---|
Peso molecular |
280.29 g/mol |
Nombre IUPAC |
tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C14H17FN2O3/c1-13(2,3)20-12(18)17-7-14(8-17)6-9-4-5-10(15)16-11(9)19-14/h4-5H,6-8H2,1-3H3 |
Clave InChI |
JLAKBLGORYPIAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CC3=C(O2)N=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





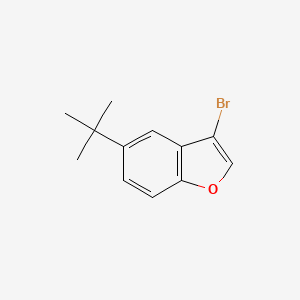
![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)
![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)


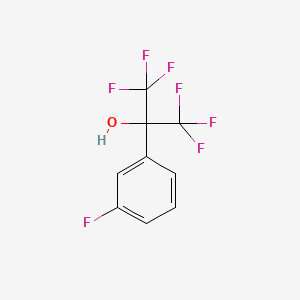
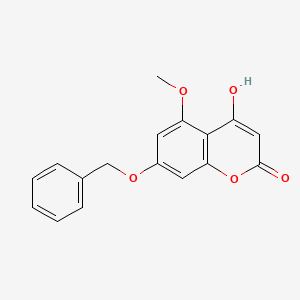
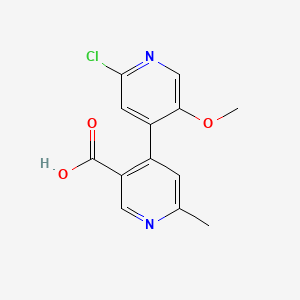
![4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13687574.png)
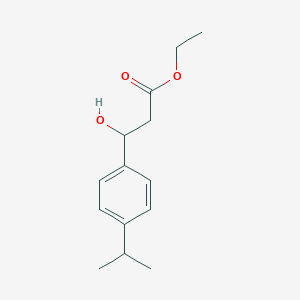
![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)
